molecular formula C20H25ClN2 B13748107 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)piperidine CAS No. 23892-49-1

1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)piperidine

Cat. No.: B13748107
CAS No.: 23892-49-1
M. Wt: 328.9 g/mol
InChI Key: OWPPTLVOOSUIDP-UHFFFAOYSA-N
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Description

1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)piperidine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a p-chlorophenyl group, which imparts unique chemical and biological properties. Piperidine derivatives are widely studied for their pharmacological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)piperidine typically involves the reaction of p-chlorobenzylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced techniques and equipment. The process is designed to ensure consistent quality and high efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield p-chlorobenzoic acid, while reduction may produce the corresponding amine derivative .

Scientific Research Applications

1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)piperidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-(2-hydroxyethoxy)ethyl)piperazine
  • 2-amino-4-(1-piperidine)pyridine derivatives

Uniqueness

1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)piperidine is unique due to its specific structural features, such as the p-chlorophenyl group and the piperidine ring. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

23892-49-1

Molecular Formula

C20H25ClN2

Molecular Weight

328.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)-phenylmethyl]-2-piperidin-1-ylethanamine

InChI

InChI=1S/C20H25ClN2/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)22-13-16-23-14-5-2-6-15-23/h1,3-4,7-12,20,22H,2,5-6,13-16H2

InChI Key

OWPPTLVOOSUIDP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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